3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline
Overview
Description
3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a secondary butoxy group attached to the third carbon of the aniline ring and a phenethyloxybenzyl group attached to the nitrogen atom. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline typically involves a multi-step process. One common method includes the following steps:
Formation of the Sec-butoxy Group: The secondary butoxy group can be introduced through the reaction of aniline with sec-butyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Phenethyloxybenzyl Group: This step involves the reaction of the intermediate product with 2-(phenethyloxy)benzyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Sec-butoxy)-N-[2-(phenethyloxy)phenyl]aniline
- 3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]amine
- 3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]phenol
Uniqueness
3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-butan-2-yloxy-N-[[2-(2-phenylethoxy)phenyl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-3-20(2)28-24-14-9-13-23(18-24)26-19-22-12-7-8-15-25(22)27-17-16-21-10-5-4-6-11-21/h4-15,18,20,26H,3,16-17,19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDUTJLKIVSVHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)NCC2=CC=CC=C2OCCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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